molecular formula C20H18Cl2N2S2 B11186162 2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11186162
M. Wt: 421.4 g/mol
InChI Key: FKUYBCZBHJYXMD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound with a unique structure that includes both chlorine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves the reaction of 4-methylquinolines with thionyl chloride. This reaction produces either 4-chloro-[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes . The reaction conditions often require heating and the presence of specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-[1,2]dithiolo[3,4-c]quinolin-1-ones
  • bis[dichloro(4-quinolyl)methyl]trisulphanes

Uniqueness

2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific structural features, including the presence of both chlorine and sulfur atoms

Properties

Molecular Formula

C20H18Cl2N2S2

Molecular Weight

421.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4,4,5,8-tetramethyldithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H18Cl2N2S2/c1-11-5-8-16-13(9-11)17-18(20(2,3)24(16)4)25-26-19(17)23-15-7-6-12(21)10-14(15)22/h5-10H,1-4H3

InChI Key

FKUYBCZBHJYXMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=C(C=C(C=C4)Cl)Cl)SS3)(C)C)C

Origin of Product

United States

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